molecular formula C19H14ClNO2 B5874632 (E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide

Cat. No.: B5874632
M. Wt: 323.8 g/mol
InChI Key: NANDPORBRBQTHC-ACCUITESSA-N
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Description

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a furan ring substituted with a 4-chlorophenyl group and an N-phenylprop-2-enamide moiety, making it a versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the N-Phenylprop-2-enamide Moiety: The final step involves the formation of the N-phenylprop-2-enamide moiety through a condensation reaction between an appropriate amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, influencing their activity.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(4-bromophenyl)furan-2-yl]-N-phenylprop-2-enamide
  • (E)-3-[5-(4-methylphenyl)furan-2-yl]-N-phenylprop-2-enamide
  • (E)-3-[5-(4-fluorophenyl)furan-2-yl]-N-phenylprop-2-enamide

Uniqueness

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h1-13H,(H,21,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDPORBRBQTHC-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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